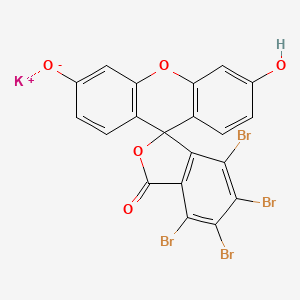
Tetrabromofluoresceinpotassiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromofluoresceinpotassiumsalt, also known as Eosin Y potassium salt, is a synthetic dye belonging to the xanthene class of dyes. It is widely used in various scientific and industrial applications due to its fluorescent properties. The compound has the molecular formula C20H6Br4K2O5 and a molecular weight of 724.08 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabromofluoresceinpotassiumsalt is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination of fluorescein. The process is optimized for high yield and purity, often using automated systems to control the reaction conditions. The final product is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabromofluoresceinpotassiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated and substituted derivatives of fluorescein, which have different fluorescent properties and applications .
Wissenschaftliche Forschungsanwendungen
Tetrabromofluoresceinpotassiumsalt is used in a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent tracer and in the synthesis of other fluorescent compounds.
Biology: The compound is used in staining biological tissues and cells for microscopy.
Medicine: It is used in diagnostic assays and as a marker in various medical tests.
Industry: The dye is used in the manufacturing of inks, paints, and textiles
Wirkmechanismus
The mechanism of action of tetrabromofluoresceinpotassiumsalt involves its interaction with light. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, producing fluorescence. This property is utilized in various applications, such as fluorescence microscopy and diagnostic assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: The parent compound of tetrabromofluoresceinpotassiumsalt, used in similar applications but with different fluorescent properties.
Eosin B: Another brominated derivative of fluorescein with slightly different properties.
Rhodamine B: A xanthene dye with similar applications but different spectral properties.
Uniqueness
This compound is unique due to its specific bromination pattern, which gives it distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C20H7Br4KO5 |
|---|---|
Molekulargewicht |
686.0 g/mol |
IUPAC-Name |
potassium;4,5,6,7-tetrabromo-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-olate |
InChI |
InChI=1S/C20H8Br4O5.K/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20;/h1-6,25-26H;/q;+1/p-1 |
InChI-Schlüssel |
MPUZPIJKULVWHK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)O4)C=CC(=C3)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)







![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)

![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)



